(Bicyclo[1.1.1]pent-1-yl)methanol: A Technical Guide to a Unique Bioisostere Building Block
(Bicyclo[1.1.1]pent-1-yl)methanol: A Technical Guide to a Unique Bioisostere Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a pivotal structural unit in modern medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring and the tert-butyl group. Its incorporation into bioactive molecules frequently leads to significant improvements in physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and reduced lipophilicity, without compromising biological activity. (Bicyclo[1.1.1]pent-1-yl)methanol is a fundamental building block that provides a versatile handle for introducing the BCP core into a wide array of molecular architectures. This guide offers an in-depth exploration of its chemical properties, structure, synthesis, and critical applications, providing researchers with the technical insights required to leverage this valuable compound in drug discovery and materials science.
The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Molecular Design
For decades, the phenyl ring has been a ubiquitous scaffold in drug design. However, its aromaticity and planarity can contribute to poor solubility and metabolic liabilities[1][2]. The "Escape from Flatland" concept in medicinal chemistry encourages the use of three-dimensional, saturated scaffolds to improve drug-like properties[2]. The BCP cage is a premier example of this strategy in action. As a non-classical bioisostere, it mimics the linear geometry of a 1,4-disubstituted benzene ring while increasing the fraction of sp³-hybridized carbons (Fsp³)[3]. This structural alteration can disrupt undesirable π-stacking interactions and often enhances pharmacokinetic profiles, making BCP-containing compounds highly attractive clinical candidates[1][4][5].
Molecular Structure and Physicochemical Properties
(Bicyclo[1.1.1]pent-1-yl)methanol is characterized by the highly strained and rigid BCP cage, with a hydroxymethyl group appended to one of the two bridgehead carbons. This unique "propeller-like" structure dictates its physical and chemical behavior.
Caption: Molecular structure of (Bicyclo[1.1.1]pent-1-yl)methanol.
The key physicochemical properties of (Bicyclo[1.1.1]pent-1-yl)methanol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22287-32-7 | [1][6][7] |
| Molecular Formula | C₆H₁₀O | [1][7] |
| Molecular Weight | 98.14 g/mol | [1][7] |
| Appearance | Colorless liquid or oil | [6][8] |
| Boiling Point | 157.1 ± 8.0 °C at 760 mmHg | N/A |
| Density | 1.2 ± 0.1 g/cm³ | N/A |
| Flash Point | 62.7 ± 8.6 °C | N/A |
| logP | 0.58 | N/A |
| Storage | Sealed in dry, 2-8°C | [7][8] |
Spectroscopic Characterization
| Nucleus | Chemical Shift (δ) / ppm (Solvent: CDCl₃) | Source(s) |
| ¹H NMR | 3.82 (s, 2H, -CH₂OH), 1.99 (d, J=2.5 Hz, 6H, BCP-CH₂), 1.81 (s, 1H, -OH) | [9] |
| ¹³C NMR | 75.9 (d, J=329 Hz), 60.8 (d, J=27 Hz), 52.4 (d, J=21 Hz), 29.3 (d, J=41 Hz) | [9] |
Note: The data presented is for (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol. The large coupling constants in the ¹³C NMR spectrum are due to C-F splitting.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (Bicyclo[1.1.1]pent-1-yl)methanol and its derivatives often originates from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a common precursor that allows for functionalization at both bridgehead positions[4][9]. Recent advancements have focused on developing scalable, light-enabled flow reactions, significantly improving access to the BCP core from [1.1.1]propellane, a highly strained but reactive starting material[4]. These methods avoid harsh reagents and are often clean enough to allow for direct use of the product in subsequent steps, a major advantage for large-scale synthesis programs[4].
Below is a representative experimental protocol for the synthesis of the related (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol via reduction of the corresponding carboxylic acid, illustrating a key transformation in accessing these alcohols.
Experimental Protocol: Synthesis of (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol [4][9]
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Dissolution: Dissolve 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv, e.g., 13.0 g, 0.100 mol) in anhydrous tetrahydrofuran (THF, e.g., 200 mL) in a flask equipped with a magnetic stirrer.
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Inert Atmosphere: Degas the solution with a stream of argon.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Reducing Agent: Add borane dimethyl sulfide complex (BH₃·Me₂S, 1.5 equiv, e.g., 11.7 g, 0.15 mol) dropwise to the cooled solution. Causality: BH₃·Me₂S is a stable and effective reducing agent for converting carboxylic acids to alcohols. The dropwise addition at 0°C controls the exothermic reaction.
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Reaction: Remove the ice bath and stir the mixture at room temperature overnight to ensure complete reduction.
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Quenching: Cool the mixture back to 0°C and slowly add dry methanol (e.g., 100 mL) dropwise to quench the excess borane. Self-Validation: The evolution of hydrogen gas indicates the successful quenching of the reducing agent.
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Workup: Stir the mixture for 5 hours at room temperature, then concentrate under reduced pressure to remove the solvents.
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Purification: Purify the resulting residue by distillation under high vacuum (e.g., 1 mmHg) to yield the product as a colorless oil.
Caption: Synthetic workflow for the reduction of a BCP carboxylic acid.
Reactivity Profile
The reactivity of (Bicyclo[1.1.1]pent-1-yl)methanol is dominated by two key features: the primary alcohol and the strained carbocyclic cage.
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Alcohol Reactivity: The hydroxymethyl group undergoes typical reactions of primary alcohols, such as oxidation to the aldehyde or carboxylic acid, and esterification. However, etherification can be challenging due to the steric bulk of the BCP cage and potential for rearrangement. Recent studies have developed specialized conditions to achieve this transformation effectively.
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Strain-Release Reactivity: The BCP core possesses significant ring strain (~65 kcal/mol), which can be harnessed for synthetic purposes. Under specific conditions, (Bicyclo[1.1.1]pent-1-yl)alcohols can undergo chemoselective C-C bond cleavage. For instance, base-mediated reactions can yield cyclobutanone derivatives through a single bond cleavage, while palladium catalysis can promote a dual C-C bond cleavage to form α,β-unsaturated ketones. This strain-release strategy provides novel pathways to valuable cyclobutane and acyclic structures.
Applications in Drug Discovery
The primary application of (Bicyclo[1.1.1]pent-1-yl)methanol is as a precursor for introducing the BCP moiety as a bioisostere. This strategy has been successfully employed to optimize drug candidates across various therapeutic areas.
Key Advantages of BCP Bioisosterism:
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Improved Solubility: Replacing a flat, hydrophobic phenyl ring with a compact, saturated BCP cage generally increases aqueous solubility, a critical factor for oral bioavailability[1][4][5].
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Enhanced Metabolic Stability: The BCP core lacks the π-system of an aromatic ring, making it resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets aryl groups[1][2][5].
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Reduced Lipophilicity: The BCP group is less lipophilic than a phenyl ring, which can lead to a better overall ADME (absorption, distribution, metabolism, and excretion) profile[2][4].
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Maintained Potency: The rigid, linear arrangement of the 1,3-disubstituted BCP cage effectively mimics the exit vectors of a para-substituted phenyl ring, allowing it to maintain the necessary orientation for binding to a biological target[4].
A notable example is the replacement of a phenyl group in a γ-secretase inhibitor with a BCP skeleton, which resulted in an analog with higher activity, better solubility, and improved metabolic stability[1][5]. Similarly, incorporating a BCP moiety into LpPLA₂ inhibitors as a phenyl replacement was well-tolerated, maintained high potency, and positively impacted the physicochemical profile.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. bicyclo[1.1.1]pentan-1-ylmethanol 97% | CAS: 22287-32-7 | AChemBlock [achemblock.com]
- 6. 22287-32-7|Bicyclo[1.1.1]pentan-1-ylmethanol|BLD Pharm [bldpharm.com]
- 7. (Bicyclo[1.1.1]pent-1-yl)methanol | 22287-32-7 [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 22287-32-7 Cas No. | (Bicyclo[1.1.1]pent-1-yl)methanol | Apollo [store.apolloscientific.co.uk]
